[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

Catalog No.
S928344
CAS No.
5975-18-8
M.F
C24H58N2O7P2
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;trib...

CAS Number

5975-18-8

Product Name

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

IUPAC Name

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

Molecular Formula

C24H58N2O7P2

Molecular Weight

548.7 g/mol

InChI

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

WRMXOVHLRUVREB-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O

Synonyms

Pyrophosphoric Acid, compd. with Tributylamine (1:2) (8CI); Bis(tri-n-butylammonium) Pyrophosphate; N,N-Dibutyl-1-butanamine (Diphosphate); Tributylamine, Pyrophosphate; Tributylamine Pyrophosphate;

Canonical SMILES

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-]

Medicinal and Industrial Chemistry

Bone Disease Treatment

Treatment of Bone Metastasis

Protein Phosphorylation

Green Chemistry

COVID-19 Pandemic

Agriculture

[Hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium is a complex chemical compound characterized by its unique molecular structure and properties. It has the molecular formula C36H86N3O10PC_{36}H_{86}N_3O_{10}P and a molecular weight of 814.0 g/mol. This compound appears as a white powder and is notable for its excellent thermal stability and non-toxic nature, making it suitable for various applications in both industrial and biological contexts .

The specific mechanism of action for this compound is unknown due to the lack of research on its applications. However, related phosphate ion pairs play diverse roles, including []:

  • Nucleic acid interactions: In DNA and RNA, phosphate groups are crucial for the structure and function of these molecules.
  • Catalysis: Phosphate groups can participate in enzymatic catalysis by stabilizing transition states of reacting molecules.

The chemical behavior of [hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium includes several types of reactions:

  • Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are not extensively documented.
  • Substitution Reactions: It can react with various metal ions to form different metal phosphates, showcasing its versatility in forming complexes.
  • Complex Formation: The tripolyphosphate ion within the compound exhibits strong chelating abilities, allowing it to form stable complexes with various metal ions, which is crucial for its applications in anti-corrosion and stabilization processes.

The biological activity of [hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium is primarily linked to its non-toxic nature, making it suitable for use in biological applications. Its ability to chelate metal ions can be beneficial in biological systems where metal ion balance is crucial. Additionally, the compound can participate in biochemical pathways involving phosphate groups, which are essential for various metabolic processes .

The synthesis of [hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium typically involves the reaction of tributylamine with phosphoric acid under controlled conditions. The process may require anhydrous environments to prevent unwanted side reactions and ensure the purity of the final product. The specific methodologies can vary, but they generally focus on optimizing yield and minimizing impurities during the synthesis process.

Interaction studies involving [hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium focus on its chelation capabilities with various metal ions. These studies are essential for understanding how the compound behaves in different environments, particularly regarding its role in corrosion inhibition and biological systems. The ability to form stable complexes with metals enhances its functionality as an anti-corrosion agent and may also influence its biological interactions.

While [hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium shares similarities with other phosphates, it stands out due to its unique properties. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Characteristics
Zinc PhosphateZn3(PO4)2Commonly used in anti-corrosion but can be toxic at high concentrations.
Calcium PhosphateCa3(PO4)2Used widely in biological applications but lacks strong chelation abilities.
Sodium TriphosphateNa5P3O10Utilized in detergents but does not provide significant corrosion protection.
Disodium Dihydrogen PyrophosphateNa2H2P2O7Commonly used as a food additive; less effective as a corrosion inhibitor compared to hydroxy(oxido)phosphoryl compounds.

Uniqueness: The unique combination of non-toxicity, strong chelation ability, and excellent thermal stability makes [hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium particularly valuable across various fields compared to these similar compounds .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

548.37192619 g/mol

Monoisotopic Mass

548.37192619 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-08-15

Explore Compound Types